3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione
Overview
Description
3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione is a heterocyclic organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This compound is characterized by a pyridine ring that is partially hydrogenated and substituted with two methyl groups at the 3-position and two keto groups at the 2- and 6-positions . It is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Thps are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thps have been found to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory and anticancer activities .
Result of Action
Thps have been found to possess biologically active properties, suggesting that they may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylglutaric anhydride with ammonia or primary amines . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce diols .
Scientific Research Applications
3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea used as a solvent and in the preparation of poly(aryl ethers).
2,2,6,6-Tetramethyl-3,5-heptanedione: A β-diketone used in coordination chemistry and as a ligand for metal complexes.
Uniqueness
3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione is unique due to its specific substitution pattern and the presence of both keto groups on the pyridine ring. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3,3-dimethylpyridine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(2)4-3-5(9)8-6(7)10/h3-4H,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFFWLRDWQXTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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